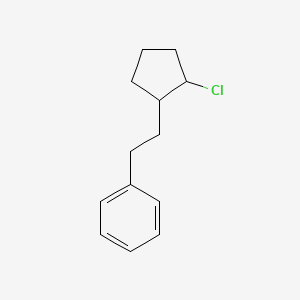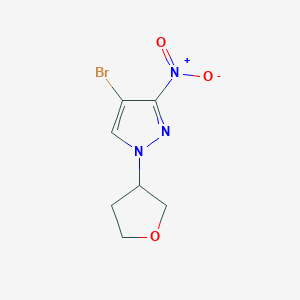
2-(2-Chlorocyclopentyl)ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorocyclopentyl)ethylbenzene, also known as CCPEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CCPEB is a cyclopentyl derivative of ethylbenzene and is commonly used as a precursor in the synthesis of various organic compounds. In
Mechanism of Action
2-(2-Chlorocyclopentyl)ethylbenzene acts as a ligand for the sigma-1 receptor, binding to the receptor and modulating its activity. The sigma-1 receptor is located in the endoplasmic reticulum of cells and is involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. This compound has been shown to increase the activity of the sigma-1 receptor, leading to increased calcium signaling and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of the sigma-1 receptor and the inhibition of cell proliferation. In addition, this compound has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in cells. This compound has also been shown to have neuroprotective effects, protecting neurons from damage and promoting neuronal survival.
Advantages and Limitations for Lab Experiments
2-(2-Chlorocyclopentyl)ethylbenzene has several advantages for lab experiments, including its ability to act as a ligand for the sigma-1 receptor and its potential therapeutic applications. However, this compound also has limitations, including its toxicity and potential side effects. Careful consideration must be taken when using this compound in lab experiments, and appropriate safety measures must be implemented.
Future Directions
There are several future directions for the use of 2-(2-Chlorocyclopentyl)ethylbenzene in scientific research. One potential direction is the development of this compound-based therapeutics for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. Another potential direction is the investigation of the sigma-1 receptor and its role in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. Further research is needed to fully understand the potential applications of this compound in scientific research and medicine.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound acts as a ligand for the sigma-1 receptor and has been shown to have various biochemical and physiological effects, including the modulation of the sigma-1 receptor and the inhibition of cell proliferation. This compound has several advantages for lab experiments, including its potential therapeutic applications, but also has limitations, including its toxicity and potential side effects. Further research is needed to fully understand the potential applications of this compound in scientific research and medicine.
Synthesis Methods
The synthesis of 2-(2-Chlorocyclopentyl)ethylbenzene involves the reaction of 2-chlorocyclopentylmagnesium bromide with ethylbenzene. This reaction occurs in the presence of a catalyst, typically palladium or nickel, and under controlled conditions of temperature and pressure. The resulting product is this compound, which can be purified through distillation or chromatography.
Scientific Research Applications
2-(2-Chlorocyclopentyl)ethylbenzene has been used in various scientific research studies due to its ability to act as a ligand for the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including cell proliferation, differentiation, and survival. This compound has been shown to modulate the activity of the sigma-1 receptor, leading to potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and depression.
Properties
IUPAC Name |
2-(2-chlorocyclopentyl)ethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl/c14-13-8-4-7-12(13)10-9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRXOVOBKADDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)Cl)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3,4-Dimethylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570406.png)
![3-[(2,4-Dimethylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570409.png)
![N-[(3-bromophenyl)methyl]-2-methylquinolin-8-amine](/img/structure/B7570423.png)
![3-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7570424.png)
![3-[1-[2-(Cyclohexen-1-yl)acetyl]piperidin-2-yl]propanoic acid](/img/structure/B7570433.png)
![2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7570437.png)
![4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B7570446.png)


![2-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570469.png)
![4-Methyl-2-[[(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7570479.png)

![2-[(Diethylsulfamoylamino)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570503.png)

